4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

Catalog No.
S3316327
CAS No.
1428651-86-8
M.F
C9H8BrNO
M. Wt
226.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

CAS Number

1428651-86-8

Product Name

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

IUPAC Name

4-bromo-6,7-dihydro-5H-isoquinolin-8-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07

InChI

InChI=1S/C9H8BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5H,1-3H2

InChI Key

FACZUAXPWHUPAL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NC=C2C(=O)C1)Br

Canonical SMILES

C1CC2=C(C=NC=C2C(=O)C1)Br

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is a heterocyclic organic compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol. It features a bromine atom at the 4-position and a carbonyl group at the 8-position of the isoquinoline structure, which contributes to its unique reactivity and biological properties. The compound is characterized by its bicyclic structure, consisting of a fused isoquinoline and a saturated dihydro segment, making it an interesting target for synthetic chemists and pharmacologists alike .

The reactivity of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is largely influenced by the presence of the bromine substituent, which can participate in various cross-coupling reactions such as Suzuki coupling and palladium-catalyzed reactions. These reactions allow for the substitution of the bromine atom with other functional groups, thus enabling the synthesis of diverse derivatives that may exhibit enhanced biological activity or altered physical properties .

Research has indicated that compounds related to 4-bromo-6,7-dihydroisoquinolin-8(5H)-one may possess significant biological activities, including potential neuroprotective effects and interactions with central nervous system targets. The isoquinoline framework is known for its presence in various alkaloids that exhibit pharmacological properties, suggesting that this compound could serve as a lead structure for developing new therapeutic agents .

Several methods have been reported for synthesizing 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. One common approach involves the Bischler–Napieralski cyclization method, where appropriate precursors undergo cyclization under acidic conditions to form the desired isoquinolinone structure. The bromination step can be integrated into this synthesis to introduce the bromine substituent at the 4-position . Additionally, other synthetic routes may involve multi-step processes starting from simpler aromatic compounds or utilizing directed ortho-lithiation techniques .

The applications of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one span various fields, particularly in medicinal chemistry. Its derivatives are being explored for their potential use in developing new pharmaceuticals targeting neurological disorders. Furthermore, due to its unique structural features, it may also find applications in materials science and organic electronics as a building block for more complex molecular architectures .

Interaction studies involving 4-bromo-6,7-dihydroisoquinolin-8(5H)-one focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways related to neurological function. These interactions are critical for understanding how modifications to this compound could enhance its efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydroisoquinolin-8(5H)-oneLacks bromine at position 4May exhibit different biological activity profiles
4-BromoisoquinolineBromine at position 4More planar structure; used in different synthetic routes
8-Hydroxy-6,7-dihydroisoquinolineHydroxy group at position 8Potentially increased solubility and reactivity
1-Methyl-6,7-dihydroisoquinolinMethyl substitution at nitrogen positionAltered pharmacokinetic properties

These compounds illustrate how variations in substitution patterns can lead to significant differences in chemical behavior and biological activity. The presence of the bromine atom in 4-bromo-6,7-dihydroisoquinolin-8(5H)-one enhances its potential for further functionalization and exploration in drug development .

XLogP3

1.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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